molecular formula C6H7ClN2O B048133 1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride CAS No. 113100-61-1

1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride

Cat. No.: B048133
CAS No.: 113100-61-1
M. Wt: 158.58 g/mol
InChI Key: LQXIVMYOLYCNMZ-UHFFFAOYSA-N
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Description

1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride is a chemical compound characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. This compound is part of the pyrazole family, which is highly valued in organic synthesis due to its versatile framework. Pyrazoles have been extensively studied for their diverse biological activities and applications in various sectors, including medicine and agriculture .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride typically involves the reaction of 1,3-dimethyl-1H-pyrazole with thionyl chloride. The reaction is carried out under reflux conditions, where thionyl chloride acts as both the chlorinating agent and the solvent. The reaction proceeds as follows:

1,3-Dimethyl-1H-pyrazole+Thionyl chloride1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride+SO2+HCl\text{1,3-Dimethyl-1H-pyrazole} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 1,3-Dimethyl-1H-pyrazole+Thionyl chloride→1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the carbonyl chloride group is replaced by other nucleophiles.

    Addition Reactions: It can react with nucleophiles to form addition products.

    Condensation Reactions: The compound can undergo condensation reactions with amines to form amides.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.

    Addition Reactions: Reagents such as hydrazines and hydroxylamines are used under mild conditions.

    Condensation Reactions: Amines are used as reagents, and the reactions are often conducted under reflux conditions.

Major Products Formed

Scientific Research Applications

1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: The compound is used in the development of bioactive molecules with potential therapeutic applications.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, including anti-inflammatory and anticancer drugs.

    Industry: The compound is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as a key intermediate. The molecular targets and pathways involved depend on the specific reactions and applications being pursued .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.

    1,3-Dimethyl-1H-pyrazole-4-carboxamide: Contains an amide group instead of a carbonyl chloride group.

    1,3-Dimethyl-1H-pyrazole-4-carbonitrile: Features a nitrile group in place of the carbonyl chloride group.

Uniqueness

1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride is unique due to its high reactivity and versatility in synthetic chemistry. The presence of the carbonyl chloride group allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of complex molecules .

Properties

IUPAC Name

1,3-dimethylpyrazole-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-4-5(6(7)10)3-9(2)8-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQXIVMYOLYCNMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30390244
Record name 1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113100-61-1
Record name 1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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